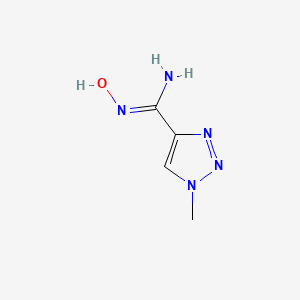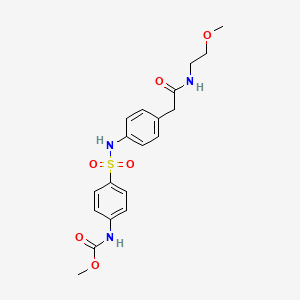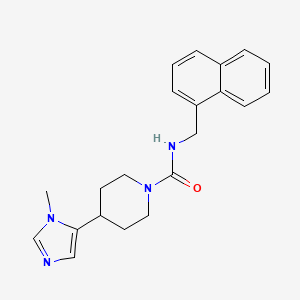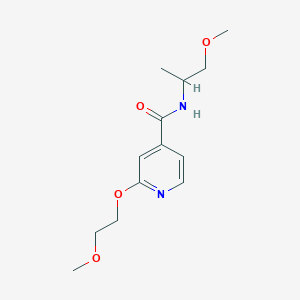![molecular formula C22H25N5O5 B2501982 Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate CAS No. 887457-60-5](/img/structure/B2501982.png)
Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate is a complex organic molecule that appears to be related to imidazole derivatives. Imidazole derivatives are a class of compounds that have a wide range of applications in pharmaceuticals, particularly as intermediates in the synthesis of various drugs.
Synthesis Analysis
The synthesis of related imidazole derivatives has been described in the literature. For instance, the synthesis of ethyl 4-(1-Hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, a key intermediate of Olmesartan medoxomil, an antihypertensive drug, involved the identification and characterization of eleven related substances or impurities during its preparation . Although the specific synthesis of Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate is not detailed in the provided papers, the methodologies used for related compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex, and their characterization often requires advanced techniques such as mass spectrometry. For example, the structure of 6,8-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]isocoumarin was confirmed through mass spectrometric studies . This suggests that similar analytical methods could be employed to elucidate the structure of Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate.
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions, often as intermediates. The synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids, for example, involved a diastereoselective route with a rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids . This indicates that the Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate could also undergo similar reactions, potentially leading to the formation of various analogs with different properties and applications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate are not provided in the papers, the properties of related compounds can offer some insights. For instance, the solubility, affinity for certain receptors, and pharmacokinetic properties are important factors in the development of pharmaceutical agents, as seen with the nonpeptidic αvβ6 integrin inhibitor . These properties are crucial for determining the potential therapeutic applications of a compound and its suitability for certain routes of administration.
Scientific Research Applications
Biodegradation and Environmental Impact
Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate and similar compounds have been studied for their biodegradation pathways and environmental fate. Studies have identified microorganisms capable of degrading similar ether oxygenates, such as ETBE, in soil and groundwater. The degradation involves aerobic biodegradation through initial hydroxylation by monooxygenase enzymes, forming intermediates like acetaldehyde and tert-butyl alcohol. The slow metabolism and the presence of co-contaminants can impact the biodegradation process, suggesting a complex interaction with the environment (Thornton et al., 2020).
Antioxidant Capacity and Mechanism
Various compounds, including ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate, have potential antioxidant properties. Research has focused on understanding the antioxidant capacity of similar compounds through various assays and mechanisms. For instance, the ABTS/PP decolorization assay is one method used to determine the antioxidant capacity, revealing different reaction pathways and the formation of coupling adducts with certain antioxidants. These findings highlight the specificity and relevance of different antioxidants and their reaction products (Ilyasov et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, receptors, or transport proteins.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.
properties
IUPAC Name |
ethyl 3-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-6-32-17(28)11-12-25-20(29)18-19(24(4)22(25)30)23-21-26(13(2)14(3)27(18)21)15-9-7-8-10-16(15)31-5/h7-10H,6,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFIDSPAQVXRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4OC)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2501900.png)




![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501911.png)
![Tert-butyl N-[(2S,3R)-2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]oxolan-3-yl]carbamate](/img/structure/B2501912.png)
![3-Azabicyclo[4.2.0]octan-2-one](/img/structure/B2501913.png)
![7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B2501915.png)
![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2501916.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2501918.png)
![2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501920.png)

